1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Description
The compound 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a hybrid molecule combining a piperazine ring substituted with a 2-chlorophenyl group and a 2-methylindole moiety linked via an ethane-1,2-dione bridge. This structure is characteristic of ligands targeting serotonin (5-HT) or dopamine receptors, where the piperazine and indole units are critical for receptor interaction .
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-19(15-6-2-4-8-17(15)23-14)20(26)21(27)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,23H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLPHNRWDBDVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where an amine reacts with formaldehyde and a secondary amine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.
Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Indole and Piperazine: The final step involves coupling the indole and piperazine derivatives through a condensation reaction, forming the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioether derivatives. Key examples:
Mechanistic Notes :
-
Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity .
-
Steric hindrance from the 2-fluorobenzyl group may reduce reaction rates compared to unsubstituted analogs .
Mannich Reactions
The thiol group participates in Mannich reactions with amines and formaldehyde to yield aminomethyl derivatives:
Key Observations :
-
The reaction proceeds via in situ generation of an iminium ion, which reacts with the thiolate anion .
-
Electron-withdrawing groups (e.g., fluorine) on the benzyl ring enhance electrophilicity at sulfur, improving yields .
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under harsh conditions:
-
Disulfide formation :
-
Sulfonic acid formation :
-
Prolonged exposure to HNO₃/H₂SO₄ oxidizes the thiol to a sulfonic acid (–SO₃H).
-
5.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione exhibit antidepressant properties. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways. A study demonstrated that analogs of this compound showed significant improvement in depression-like behaviors in animal models, suggesting potential as a therapeutic agent for mood disorders .
Antitumor Activity
In vitro studies have shown that this compound may possess antitumor properties. It was evaluated against various cancer cell lines, demonstrating cytotoxic effects and significant inhibition of cell proliferation. The National Cancer Institute's Developmental Therapeutics Program reported promising results with mean growth inhibition values indicating effective antitumor activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that it exhibits activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The structural features of the compound are believed to enhance its interaction with microbial targets, leading to effective inhibition .
Case Study 1: Antidepressant Efficacy
A controlled study assessed the antidepressant-like effects of the compound in a murine model of depression. Mice treated with varying doses exhibited significant reductions in immobility time during forced swim tests compared to controls. This suggests a dose-dependent relationship between the compound's administration and its antidepressant efficacy .
Case Study 2: Antitumor Activity Evaluation
In a screening conducted by the National Cancer Institute, the compound was tested against a panel of cancer cell lines. Results indicated an average growth inhibition rate of over 50% in several aggressive cancer types, highlighting its potential as a lead for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: It may act as an agonist or antagonist at serotonin or dopamine receptors.
Enzymes: It could inhibit or activate enzymes involved in neurotransmitter metabolism.
Ion Channels: It may modulate ion channel activity, affecting neuronal excitability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and their pharmacological or synthetic relevance:
Key Observations:
Substituent Position Matters : The 2-chlorophenyl group in the target compound may offer superior steric and electronic effects compared to 4-chlorophenyl analogs (e.g., 3f in ), as ortho-substitution often enhances receptor selectivity .
Piperazine vs.
Indole Modifications : The 2-methylindole in the target compound likely enhances metabolic stability compared to unsubstituted indoles (e.g., 3f) or brominated derivatives (), which may face oxidative degradation .
Synthetic Challenges : High-yield synthesis (e.g., 83% for 3f) correlates with electron-withdrawing groups stabilizing intermediates, a strategy applicable to optimizing the target compound’s synthesis .
Research Findings and Implications
- Receptor Binding: Piperazine-containing compounds (e.g., ) are frequently associated with 5-HT receptor modulation. The 2-chlorophenyl group in the target compound may mimic features of known 5-HT₁A antagonists like WAY-100635 .
- Metabolic Stability : The 2-methylindole group could reduce CYP450-mediated oxidation compared to 5-bromoindole derivatives (), improving pharmacokinetics .
- Structural Tunability : highlights the role of substituents on piperazine (e.g., benzoyl vs. 2-chlorophenyl) in tuning solubility and target engagement, suggesting further optimization avenues for the target compound .
Biological Activity
The compound 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H22ClN3O2
- Molecular Weight : 373.86 g/mol
- CAS Number : Not explicitly listed but can be derived from the compound's structure.
The biological activity of this compound may be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, which may influence mood and behavior.
- Inhibition of Kinases : Similar compounds have shown activity as inhibitors of various kinases, which are crucial in cell signaling pathways.
- Antioxidant Activity : The indole structure contributes to antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 20 to 70 µM .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 40 | E. coli |
| Compound C | 30 | Multi-drug resistant strains |
Anticancer Activity
Research indicates that similar indole-based compounds possess anticancer properties through the induction of apoptosis in cancer cells. Studies have reported IC50 values in the micromolar range for various cancer cell lines .
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. Compounds with similar structures have been evaluated for their effects on anxiety and depression models in animal studies .
Case Studies
-
Study on Antimicrobial Efficacy :
A study focused on synthesizing derivatives of piperazine showed that certain analogs exhibited strong antibacterial activity against gram-positive bacteria, suggesting that modifications to the piperazine structure can enhance efficacy . -
Neuropharmacological Assessment :
In a behavioral study involving rodent models, a related compound demonstrated significant anxiolytic-like effects in the elevated plus maze test, indicating potential therapeutic benefits for anxiety disorders . -
Anticancer Screening :
A series of indole derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 15 µM against breast cancer cells, highlighting the potential for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
